Betulinic Acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJZLNKBHJESQX-FZFNOLFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861974 | |
| Record name | Betulinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
472-15-1 | |
| Record name | Betulinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betulinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betulinic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12480 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betulinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, (3β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETULINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G6A18707N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Betulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
316 - 318 °C | |
| Record name | Betulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Challenges and Future Directions in Betulinic Acid Research
Strategies for Enhancing Delivery and Therapeutic Efficacy
Mitochondria-Targeting Derivatives
A significant challenge in the therapeutic application of betulinic acid is its limited bioavailability and poor aqueous solubility. acs.org To address this, researchers are developing mitochondria-targeting derivatives to enhance its efficacy. The rationale behind this strategy lies in this compound's known mechanism of inducing apoptosis through the mitochondrial pathway. bibliotekanauki.plnih.govmdpi.com By specifically targeting the mitochondria of cancer cells, the therapeutic concentration of the compound can be increased at the site of action, potentially leading to more potent anti-cancer effects. acs.orgmdpi.com
One approach involves linking a triphenylphosphonium cation moiety to betulin (B1666924) and this compound. acs.org This modification aims to leverage the mitochondrial membrane potential to accumulate the drug within the mitochondria. acs.org Studies have shown that these mitochondria-targeted derivatives exhibit stronger cytotoxicity against cancer cells compared to the parent compounds. acs.orgrsc.org The enhanced effect is attributed to increased uptake in the mitochondria of cancer cells, leading to the induction of reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential, ultimately triggering the mitochondrial apoptotic pathway. acs.orgsci-hub.se Another strategy involves conjugating this compound with the penetrating cation F16, which has also demonstrated significantly higher cytotoxicity and mitochondria-targeted action. mdpi.comsci-hub.se These derivatives have been shown to induce superoxide (B77818) overproduction and reduce the mitochondrial potential in cells. sci-hub.se
Overcoming Drug Resistance
A critical aspect of cancer therapy is overcoming drug resistance. This compound has shown promise in this area, demonstrating cytotoxicity in various drug-resistant cancer cell models. nih.govscholarsresearchlibrary.com For instance, it has been effective against primary pediatric acute leukemia samples that were refractory to standard chemotherapeutic agents. nih.govscholarsresearchlibrary.com Neuroblastoma cells resistant to doxorubicin-mediated apoptosis also responded to this compound treatment. nih.gov
The ability of this compound to bypass certain resistance mechanisms is linked to its direct action on mitochondria. tegenkanker.nl Conventional anticancer drugs often rely on p53-dependent apoptotic pathways, which can be dysfunctional in resistant tumor cells. tegenkanker.nl this compound, by directly inducing mitochondrial damage, can overcome resistance that has developed upstream of the mitochondria. tegenkanker.nl
Furthermore, this compound has been shown to be effective against multidrug-resistant tumor cell lines that overexpress P-glycoprotein (MDR1/ABCB1), BCRP (ABCG2), and ABCB5, which are ATP-binding cassette (ABC) drug transporters responsible for mediating multidrug resistance. nih.gov It also shows efficacy in cells with mutation-activated EGFR, which is linked to chemotherapeutic resistance. nih.gov Interestingly, the expression levels of these resistance-conferring genes did not correlate with the 50% inhibition concentrations (IC50) for this compound in a panel of 60 cell lines, suggesting that its cytotoxic activity is not significantly impeded by these classical multidrug resistance mechanisms. nih.gov Combination therapies using this compound with other agents like irinotecan, oxaliplatin, or 5-fluorouracil (B62378) have also shown success in reversing chemoresistance in colon cancer cells. researchgate.net
Preclinical and Translational Research
The journey of a potential therapeutic agent from the laboratory to clinical application involves rigorous preclinical and translational research. This compound has been the subject of numerous such studies.
In Vitro Studies
A vast body of in vitro research has established the cytotoxic effects of this compound across a wide range of human cancer cell lines. bibliotekanauki.plscholarsresearchlibrary.commdpi.com These include melanoma, neuroblastoma, glioblastoma, medulloblastoma, Ewing's sarcoma, leukemia, and various carcinomas such as head and neck, colon, breast, lung, prostate, renal cell, ovarian, and cervix. scholarsresearchlibrary.commdpi.com Studies have consistently shown that this compound induces apoptosis in these cancer cells. tegenkanker.nlmdpi.com
The table below summarizes the in vitro cytotoxic activity of this compound against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Human Lung Carcinoma | <10 (derivatives) | scholarsresearchlibrary.com |
| CAOV3 | Human Ovarian Cancer | - | scholarsresearchlibrary.com |
| MCF-7 | Breast Adenocarcinoma | 13.5 | |
| K1 (chloroquine resistant) | Plasmodium falciparum | 19.6 | nih.gov |
| T9-96 (chloroquine sensitive) | Plasmodium falciparum | 25.9 | nih.gov |
| RPMI-8226 | Multiple Myeloma | 10.156 (24h), 5.434 (48h) | spandidos-publications.com |
| HT-29 | Colorectal Cancer | - | nih.gov |
| HCT-116 | Colorectal Cancer | - | nih.gov |
| A2780 | Human Ovarian Cancer | - | mdpi.com |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Studies and Animal Models
Following promising in vitro results, the anti-tumor activity of this compound has been evaluated in various in vivo animal models. bibliotekanauki.pltegenkanker.nlresearchgate.net These studies have been crucial in demonstrating its efficacy and safety in a living system. Early research showed that this compound could inhibit the growth of melanoma in mice. bibliotekanauki.pl Subsequent studies in mouse models of ovarian carcinoma demonstrated a significant extension of survival time in treated mice compared to controls. bibliotekanauki.pl Furthermore, a reduction in lung metastases was observed in animals with highly malignant and metastatic breast tumors treated with this compound. bibliotekanauki.pl
Pharmacokinetic studies in mouse models have shown that this compound is well-absorbed and distributed, with the highest concentrations found in the tumor. bibliotekanauki.pl Importantly, these in vivo studies have consistently highlighted the high safety margin of this compound, with no significant systemic toxicity observed at the tested doses. researchgate.net
Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. This compound has been extensively studied in such models. It has been shown to suppress the growth of melanoma and ovarian carcinoma xenografts. bibliotekanauki.pl In a xenograft model of human breast carcinoma using MCF-7 cells, this compound treatment delayed tumor formation and led to a significant reduction in tumor size. Similarly, in a colon cancer xenograft mouse model, a C-3 modified derivative of this compound showed better anti-tumor results compared to the parent compound. tegenkanker.nl this compound also demonstrated the ability to inhibit tumor growth in xenograft models of prostate cancer and colon cancer. researchgate.netmdpi.com Histopathological analysis of tumors from treated animals revealed decreased angiogenesis, proliferation, and invasion.
Investigation of Specificity and Off-Target Effects
A key desirable characteristic of any anti-cancer agent is its ability to selectively target cancer cells while sparing normal cells. This compound has demonstrated a degree of tumor selectivity. scholarsresearchlibrary.com In vitro studies have shown that normal cells, such as human dermal fibroblasts and peripheral blood lymphocytes, are significantly more resistant to this compound compared to various cancer cell lines. scholarsresearchlibrary.comtegenkanker.nl This selective cytotoxicity is a crucial aspect of its therapeutic potential. bibliotekanauki.pl
However, like any bioactive compound, the potential for off-target effects needs to be thoroughly investigated. While many studies report a lack of systemic toxicity, it is important to understand the broader pharmacological profile of this compound. bibliotekanauki.plresearchgate.net For example, some research has explored its anti-inflammatory and antiviral activities. frontiersin.orgmdpi.com While these may be beneficial in certain contexts, they also represent off-target effects when considering its use as a specific anti-cancer drug. A comprehensive understanding of its interactions with various cellular pathways and targets is essential for its safe and effective clinical translation. For instance, while this compound is known to inhibit the NF-κB pathway, which is relevant to its anti-cancer and anti-inflammatory effects, its interaction with other signaling pathways needs further elucidation. mdpi.comfrontiersin.org
Potential for Combination Therapies
The efficacy of many anti-cancer agents can be significantly enhanced when used in combination with other treatments. This compound is no exception, with research indicating its potential to work synergistically with conventional chemotherapy, radiotherapy, and other targeted agents. This approach may not only boost therapeutic outcomes but also help in overcoming drug resistance, a major obstacle in cancer treatment. scholarsresearchlibrary.com
Recent studies have shown that the anti-cancer activity of this compound can be markedly increased when it is used in combination with chemotherapy or ionizing radiation. scholarsresearchlibrary.com This suggests that this compound may act as a sensitizer, enhancing the efficacy of existing anti-cancer therapies. scholarsresearchlibrary.com Evidence points to its ability to cooperate with various cytotoxic stimuli, including chemotherapeutic drugs and the death receptor ligand TRAIL, to suppress tumor growth. scholarsresearchlibrary.com
The mechanisms underlying this synergy often involve the induction of apoptosis through the mitochondrial pathway. scholarsresearchlibrary.com Combined treatment with this compound and other anti-cancer drugs has been shown to induce the loss of mitochondrial membrane potential and the release of cytochrome C and Smac from mitochondria, leading to caspase activation and apoptosis. scholarsresearchlibrary.com
Interactive Table:
Regulatory Science and Clinical Translation Considerations
The path from a promising natural compound to a marketable drug is long and arduous, governed by strict regulatory requirements. For this compound, several key challenges must be addressed to facilitate its clinical translation.
A primary obstacle is its poor physicochemical properties, namely its low aqueous solubility and, consequently, poor bioavailability. nih.govcuestionesdefisioterapia.comfrontiersin.org These characteristics hinder its absorption and systemic availability, necessitating the development of advanced formulations. cuestionesdefisioterapia.comfrontiersin.org Researchers are actively exploring various strategies to overcome this limitation, including the use of nanoformulations like liposomes, nanoparticles, and ionic liquids. nih.govmdpi.com These delivery systems aim to enhance solubility, improve bioavailability, and enable targeted delivery to tumor sites. nih.govtandfonline.com
Ensuring the safety of these novel nanocarriers is a critical aspect of regulatory consideration. nih.gov Comprehensive toxicological studies, including long-term toxicity, biodistribution, metabolism, and excretion of this compound-loaded nanoformulations, are essential before they can be considered for clinical use. nih.gov
Furthermore, the transition from in vitro and cell-based models to human clinical trials requires substantial evidence of efficacy and safety. nih.gov While many studies have demonstrated the potential of this compound in preclinical settings, there is a need for more robust in vivo data and well-designed clinical trials. nih.govcancer.gov The National Cancer Institute (NCI) has included this compound in its Rapid Access to Intervention Development (RAID) program, which is a positive step towards facilitating its clinical evaluation. frontiersin.orgtandfonline.com
Another non-scientific yet significant hurdle is the difficulty in patenting a naturally occurring compound like this compound. scholarsresearchlibrary.com This can deter pharmaceutical investment in the extensive and costly process of drug development and clinical trials. The development of novel, patentable derivatives and formulations is a strategy being pursued to address this issue. scholarsresearchlibrary.commdpi.com
The only FDA-approved drug containing a this compound derivative is for a topical application, highlighting the challenges of systemic administration. mdpi.com Overcoming these regulatory and formulation hurdles will be paramount for the successful clinical translation of this compound for systemic diseases like cancer.
Interactive Table:
Methods of Preparation and Production of Betulinic Acid for Research
Extraction Methodologies from Natural Sources
Betulinic acid is widely distributed in the plant kingdom, found in various species and plant parts, including bark, leaves, and fruits. phytomolecules.comnih.govnih.govlakeheadu.ca However, its concentration in most natural sources is often low, posing a challenge for large-scale production through extraction alone. nih.govnih.gov
Optimizing extraction yields and purity involves careful consideration of factors such as solvent choice, temperature, time, and solvent-to-material ratio, as well as the specific extraction technique employed. Traditional methods like Soxhlet extraction, maceration, and percolation are common, but advanced techniques like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) are increasingly explored for improved efficiency. rsc.orgrjpbcs.comjapsonline.commedcraveonline.com
For instance, studies have shown that optimizing Soxhlet extraction parameters for Tecomella undulata bark can yield 2.449% w/w of BA at 53.86 °C, 6.38 hours, and a solvent to drug ratio of 371 mL/100 g. nih.gov Microwave-assisted extraction from Dillenia indica Linn. bark achieved a maximum yield of 0.91% w/w at 90°C, 200 W, and 15 minutes. japsonline.com The choice of solvent is crucial, with ethyl acetate (B1210297) and chloroform (B151607) often showing higher selectivity for this compound compared to other solvents like ethanol (B145695) or n-hexane. medcraveonline.com
Table 1: Examples of Optimized Extraction Conditions and Yields for this compound
| Plant Source | Extraction Method | Optimized Conditions | Yield (% w/w) | Reference |
| Tecomella undulata | Soxhlet Extraction | 53.86 °C, 6.38 h, 371 mL solvent/100 g bark | 2.449 | nih.gov |
| Dillenia indica Linn. | Microwave-Assisted (MAE) | 90 °C, 200 W, 15 min | 0.91 | japsonline.com |
| Ziziphus jujuba L. | Microwave-Assisted (MAE) | Continuous shaking, 3 min intermittent microwave | 0.0052-0.0062 | rjpbcs.com |
| Zizyphus joazeiro | Focused Microwave-Assisted | 77 °C, 45 min, Ethyl Acetate | 2.1 | jocpr.com |
This compound is found in numerous plant species across various families. nih.govmdpi.com While birch bark (Betula ssp.) is a well-known source, containing up to 0.025% w/w of BA from dry material, its biogenetic precursor, betulin (B1666924), is significantly more abundant (up to 34% of dry bark). nih.govtandfonline.comencyclopedia.pub Other notable sources include Cornus florida L., Syzygium claviflorum, Paeonia emodi, Bowdichia virgilioides, Tecomella undulata, Dillenia indica, Ziziphus jujuba, Zizyphus joazeiro, and the chaga mushroom (Inonotus obliquus) which grows on birch trees. phytomolecules.comnih.govnih.govnih.govlakeheadu.carjpbcs.comjapsonline.comnih.govjocpr.comwikipedia.org
Table 2: Representative Plant Sources of this compound
| Plant Species | Plant Part | Typical Yield/Concentration | Reference |
| Betula ssp. (Birch) | Bark | ~0.025% w/w | nih.govencyclopedia.pub |
| Tecomella undulata | Stem Bark | Up to 2.5% w/w | nih.gov |
| Platanus acerifolia (Plane Tree) | Dry Bark | 2.4–3.3 g per 100 g dry bark | rsc.org |
| Ziziphus jujuba L. | Seeds and Leaves | 29.53-61.81 ppm | rjpbcs.com |
| Zizyphus joazeiro | Bark | 0.41-2.1% | jocpr.com |
| Dillenia indica Linn. | Bark | Up to 0.91% w/w | japsonline.com |
| Inonotus obliquus (Chaga Mushroom) | Fungus on Birch | Contains BA and Betulin | lakeheadu.ca |
| Eugenia florida DC. | Leaves | Detected | medcraveonline.com |
Optimization of Extraction Yields and Purity
Chemical Synthesis of this compound
Given the relatively low natural abundance of this compound, chemical synthesis, particularly semi-synthesis from the more readily available betulin, is a crucial method for its production for research. nih.govnih.govmdpi.comresearchgate.net
Betulin (lup-20(29)-ene-3β,28-diol) is a highly abundant triterpene in birch bark, making it an ideal starting material for the semi-synthesis of this compound. nih.govtandfonline.comencyclopedia.pub The conversion primarily involves the selective oxidation of the primary hydroxyl group at C-28 to a carboxylic acid, while preserving the secondary hydroxyl group at C-3 and the alkene moiety at C-20. nih.govresearchgate.net
Early synthetic routes from betulin to this compound often involved multi-step processes utilizing protecting groups to selectively mask the C-3 hydroxyl group. This strategy aims to prevent its isomerization or oxidation during the conversion of the C-28 primary alcohol. nih.govtandfonline.comencyclopedia.pub
A classical five-step method involves protecting the C-3 OH group, for instance, by forming a tetrahydropyranyl (THP) ether. nih.govtandfonline.comencyclopedia.pub The sequence generally includes:
Protection of the C-3 OH group (e.g., with dihydropyran (DHP) and pyridinium (B92312) p-toluenesulfonate (PPTS) in CH₂Cl₂). nih.govencyclopedia.pub
Acetylation of the C-28 primary alcohol (e.g., with acetic anhydride/pyridine). nih.govencyclopedia.pub
Deprotection of the C-3 THP ether (e.g., with ethanol/PPTS). nih.govencyclopedia.pub
Oxidation of the C-28 primary alcohol to a carboxylic acid (e.g., with CrO₃/H₂SO₄/acetone). nih.govencyclopedia.pub
Removal of any remaining protecting groups (e.g., K₂CO₃/MeOH/H₂O for acetyl groups). nih.govtandfonline.comencyclopedia.pub
More common and often more efficient methodologies involve direct oxidation of betulin, aiming to selectively oxidize the C-28 primary alcohol without the need for extensive protecting group strategies. nih.govencyclopedia.pubmdpi.comresearchgate.net
A widely employed direct oxidation method is the Jones oxidation. This typically involves oxidizing betulin with Jones reagent (chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄) and acetone) at low temperatures (e.g., 0 °C). nih.govtandfonline.comencyclopedia.pubmdpi.com This step primarily oxidizes the C-28 primary alcohol to a carboxylic acid and the C-3 secondary alcohol to a ketone, yielding betulonic acid (BoA). nih.govtandfonline.commdpi.comnih.gov Subsequently, the keto functionality at C-3 of betulonic acid is selectively reduced back to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent (e.g., 2-propanol or THF). nih.govtandfonline.comencyclopedia.pubmdpi.comnih.gov This two-step process can achieve high yields, with the reduction step yielding up to 92% of the 3β-isomer of this compound. nih.govencyclopedia.pub
Table 3: Common Direct Oxidation Route from Betulin to this compound
| Step | Reagents/Conditions | Intermediate Product | Yield (%) | Reference |
| 1 | Jones Reagent (CrO₃/H₂SO₄/Acetone, 0 °C) | Betulonic Acid (BoA) | 75-90 | nih.govtandfonline.comencyclopedia.pubmdpi.com |
| 2 | NaBH₄ / 2-propanol or THF, followed by recrystallization | This compound (BA) | 92 | nih.govtandfonline.comencyclopedia.pub |
Other direct oxidation methods include:
Solid-supported chromium oxide and potassium permanganate (B83412): A two-step route involves selective oxidation of the C-28 primary alcohol of betulin with chromic oxide adsorbed on silica (B1680970) gel to form betulinal (BeAL) with a 64% yield. The aldehyde is then oxidized to this compound by potassium permanganate with an 85% yield. nih.govencyclopedia.pub
TEMPO-mediated oxidation: A short, one-step catalytic conversion of betulin into this compound can be achieved using 4-acetamide-2,2,6,6-tetramethylpiperidine-1-oxyl (4-acetamide-TEMPO) in a reaction medium containing NaClO and NaClO₂ at 35 °C. nih.gov Hypervalent iodine(III) reagents can also be used as oxidants with TEMPO. rsc.orggoogle.com This approach offers a chromium-free alternative. rsc.org
Electrochemical oxidation: The C-28 hydroxyl group of betulin can be electrochemically oxidized to an aldehyde using TEMPO, followed by oxidation of the aldehyde to this compound with a mild oxidizing agent like NaClO₂. mdpi.com
Protecting Group Strategies in Betulin Conversion
Semisynthetic Derivatives of this compound: Design and Synthesis for Enhanced Efficacy
Creation of Glycosides for Improved Solubility and Activity
A significant challenge in the research and potential application of this compound is its poor water solubility, which can limit its bioavailability and formulation options. One established strategy to address this is the creation of glycoside derivatives, where sugar moieties are attached to the triterpenoid (B12794562) molecule. This modification can substantially improve the hydrosolubility of this compound.
Glycosylation typically occurs at the C-3 or C-28 positions of the this compound molecule, or sometimes at both. Research has shown that the addition of a sugar moiety can not only enhance water solubility but, in some instances, also improve the biological activity of this compound. For example, 3-O-β-D-glucopyranoside-betulinic acid has been synthesized chemically and enzymatically, demonstrating improved solubility. Similarly, 3-O-β-D-arabinopyranoside-betulinic acid has been prepared, showing increased hydrosolubility and notable activity against certain cancer cell lines.
However, it is important to note that while glycosylation generally improves solubility, the impact on biological activity can vary. For instance, some studies have indicated that the introduction of glucose to this compound might reduce its cytotoxic activity, possibly due to the increased molecular weight affecting cell membrane permeability. Conversely, other studies on 3-O-glycosides of this compound have reported potent in vitro anticancer activity. wikipedia.org
The synthesis of this compound glycosides can be achieved through chemical reactions or enzymatic methods. Enzymatic glucosidation, for example, using enzymes like Novozyme® 435 in organic solvents, has been reported to be a clean, simple, and high-yielding method for preparing glycosides such as 3-O-β-D-arabinopyranoside-betulinic acid.
Development of Conjugates and Prodrugs
Beyond glycosides, the development of conjugates and prodrugs represents another crucial area of research aimed at enhancing the solubility, bioavailability, and targeted delivery of this compound for research purposes. The inherent hydrophobicity and low bioavailability of this compound necessitate these modifications to maximize its research utility.
Conjugates: Conjugation involves chemically linking this compound to other molecules to impart desired properties. Modifications at the C-3 and C-28 positions are particularly common for creating derivatives with enhanced characteristics.
Amino Acid Conjugates: Attaching amino acids at the C-28 position has been shown to improve water solubility and, in some cases, enhance cytotoxicity.
Triazole Conjugates: Conjugates of this compound with substituted triazoles have been synthesized via Huisgen 1,3-cycloaddition, often at the C-30 position. These derivatives have demonstrated promising in vitro cytotoxic activities against various cancer cell lines. For example, 3β-O-acetyl-30-(1H-1,2,4-triazole-3-ylsulfanyl)-betulinic acid showed enhanced inhibition of melanoma cell proliferation compared to free this compound.
Mitochondria-Targeting Conjugates: To improve intracellular delivery and specific action, this compound has been conjugated with mitochondria-targeting cations, such as the F16 fragment. This strategy aims to deliver the hybrid molecule directly to tumor cell mitochondria, potentially enhancing its antitumor activity and bioavailability. An effective synthesis approach involves carbon-carbon bonding of this compound to the F16 fragment at the C-2 position through a phenylethynyl spacer.
Prodrugs: Prodrugs are inactive compounds that are metabolized in vivo to release the active drug. This approach is used to overcome pharmacokinetic limitations of the parent compound.
Succinyl Derivatives: The synthesis of 28-O-succinyl betulin (SBE), a succinyl derivative of betulin, has been explored to improve solubility and bioavailability. SBE demonstrated significantly higher solubility in various solvents, including water, compared to this compound, with a maximum solubility of 7.19 ± 0.66 g/L in n-butanol. This modification also led to improved absorption and bioavailability in pharmacokinetic studies.
Table 1: Solubility of this compound (BA) and 28-O-Succinyl Betulin (SBE) in Different Solvents
| Solvent | Solubility of BA (g/L) | Solubility of SBE (g/L) |
| Water | Low | Significantly Higher |
| Petroleum Ether | Low | Significantly Higher |
| Acetonitrile | Low | Significantly Higher |
| n-Butanol | Low | 7.19 ± 0.66 |
| Methanol | Low | Significantly Higher |
Polyethylene (B3416737) Glycol (PEG) Conjugates: Multi-arm polyethylene glycol (PEG)-betulinic acid prodrugs have been designed and synthesized to enhance water solubility and in vivo effectiveness. PEGylation is a common strategy to improve the pharmacokinetic properties of hydrophobic compounds by increasing their hydrodynamic size and reducing renal clearance, thereby extending their circulation time. Folate- or lactoferrin-coupled PEG-betulinic acid nanoparticles have also been developed to achieve targeted delivery to cancer cells overexpressing specific receptors.
These chemical modifications, including glycosylation, conjugation, and prodrug development, are critical for overcoming the inherent challenges associated with this compound's poor solubility and bioavailability, thereby facilitating its comprehensive research and potential development as a therapeutic agent.
Pharmacological Activities and Molecular Mechanisms of Betulinic Acid
Anticancer Research
Selective Cytotoxicity Towards Malignant Cells
A noteworthy characteristic of betulinic acid is its selective cytotoxic effect on cancer cells, while demonstrating relatively low toxicity towards normal, healthy cells. mdpi.comresearchgate.netnih.govncats.io This selectivity has been observed across a wide array of cancer cell lines. scholarsresearchlibrary.com Initial studies highlighted its potent activity against human melanoma cells. scholarsresearchlibrary.com Subsequent research has expanded its known spectrum of activity to include neuroectodermal tumors such as neuroblastoma, glioblastoma, medulloblastoma, and Ewing's sarcoma. mdpi.comwikipedia.org Furthermore, its efficacy has been demonstrated in various carcinomas, including those of the head and neck, colon, breast, lung, prostate, and cervix, as well as in leukemia. mdpi.comscholarsresearchlibrary.combibliotekanauki.pl
The cytotoxic activity of this compound has also been observed in primary cancer cells isolated directly from patients with neuroblastoma, glioblastoma, and leukemia. mdpi.comnih.gov Notably, it has shown effectiveness against cancer cells that are resistant to conventional chemotherapeutic drugs. bibliotekanauki.plnih.gov There is also evidence to suggest that this compound exhibits preferential cytotoxicity against metastatic melanoma cell lines compared to their non-metastatic counterparts. bibliotekanauki.plnih.gov This selective action against malignant cells suggests a potential therapeutic window for its use in cancer treatment. mdpi.comncats.io
Table 1: Cancer Cell Lines Exhibiting Selective Cytotoxicity to this compound
| Cancer Type | Cell Lines | Reference |
|---|---|---|
| Melanoma | Various | mdpi.com, scholarsresearchlibrary.com, nih.gov |
| Neuroblastoma | Various | mdpi.com, nih.gov, nih.gov |
| Glioblastoma | Various | mdpi.com, nih.gov |
| Medulloblastoma | Various | mdpi.com, wikipedia.org |
| Ewing's Sarcoma | Various | mdpi.com, wikipedia.org |
| Leukemia | HL-60 | mdpi.com, scholarsresearchlibrary.com |
| Head and Neck Carcinoma | SCC25, SCC9 | mdpi.com, scholarsresearchlibrary.com, wikipedia.org |
| Colon Carcinoma | HT-29 | mdpi.com, mdpi.com |
| Breast Carcinoma | MCF-7, T47D | mdpi.com, tandfonline.com |
| Lung Carcinoma | A549 | mdpi.com, mdpi.com |
| Prostate Carcinoma | LNCaP, DU145 | scholarsresearchlibrary.com, mdpi.com |
| Ovarian Carcinoma | Various | mdpi.com, bibliotekanauki.pl |
| Cervical Carcinoma | HeLa | mdpi.com, mdpi.com |
Induction of Apoptosis Mechanisms
The primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.net This process is characterized by distinct morphological changes, including cell shrinkage, DNA fragmentation, and nuclear condensation. scholarsresearchlibrary.com this compound triggers apoptosis through a direct action on the mitochondria, initiating a cascade of events that ultimately lead to cell death. researchgate.netncats.ioresearchgate.net
This compound directly targets the mitochondria to initiate the intrinsic pathway of apoptosis. mdpi.comresearchgate.netresearchgate.net A key event in this process is the induction of Mitochondrial Outer Membrane Permeabilization (MOMP). mdpi.comfrontiersin.org This permeabilization allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. mdpi.comresearchgate.net One of the most crucial of these factors is cytochrome c. researchgate.netd-nb.info
The release of cytochrome c is a critical step in the activation of the apoptotic cascade. d-nb.info this compound has been shown to induce cytochrome c release from isolated mitochondria, indicating a direct effect on the organelle. mdpi.comresearchgate.net This release is often independent of the pro-apoptotic Bcl-2 family members Bax and Bak, but can be inhibited by cyclosporin (B1163) A, which stabilizes the permeability transition pore complex. tegenkanker.nlnih.gov The permeabilization of the mitochondrial membrane and subsequent release of cytochrome c are central to this compound's apoptotic mechanism. mdpi.comresearchgate.net
Following the release of cytochrome c into the cytosol, a cascade of cysteine-aspartic proteases, known as caspases, is activated. wikipedia.org Cytochrome c, in conjunction with Apoptotic protease activating factor-1 (Apaf-1), forms a complex called the apoptosome, which in turn activates caspase-9, the initiator caspase of the mitochondrial pathway. d-nb.info Activated caspase-9 then proceeds to cleave and activate effector caspases, most notably caspase-3. researchgate.netd-nb.infotandfonline.com
This compound-induced apoptosis is critically dependent on the activation of these caspases. mdpi.comnih.gov Studies have shown that treatment with this compound leads to the cleavage and activation of caspase-3, caspase-8, and caspase-9. chosunobr.orgsemanticscholar.org The activation of caspase-3 is a key executioner step, leading to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately results in the biochemical and morphological hallmarks of apoptosis. tandfonline.comchosunobr.org Interestingly, in some cell types, caspase-8 activation has been observed to occur downstream of mitochondrial events, a departure from the classic death receptor pathway. nih.gov The inhibition of caspases has been shown to completely block this compound-induced apoptosis, underscoring their essential role in this process. nih.gov
Table 2: Caspases Activated by this compound in Various Cancer Cell Lines
| Cancer Cell Line | Activated Caspases | Reference |
|---|---|---|
| Neuroblastoma | Caspase-3, -8, -9 | nih.gov, nih.gov |
| Melanoma | Caspase-3, -8, -9 | tegenkanker.nl |
| Human Myeloid Leukemia (U937) | Caspase-3, -9 | tandfonline.com |
| Pharyngeal Carcinoma (FaDu) | Caspase-3, -8, -9 | chosunobr.org |
| Ovarian Carcinoma (A2780) | Caspase-3, -8, -9 | semanticscholar.org |
| Hepatoblastoma | Caspase-3 | spandidos-publications.com |
| Prostate Cancer (LNCaP, DU145) | Caspase-3, -9 | mdpi.com |
A definitive hallmark of apoptosis is the fragmentation of nuclear DNA into oligonucleosomal-sized fragments. scholarsresearchlibrary.com This process is a direct consequence of the caspase activation cascade. Activated caspase-3 cleaves and activates endonucleases, such as Caspase-Activated DNase (CAD). wikipedia.org Once activated, CAD translocates to the nucleus and degrades the chromosomal DNA, leading to the characteristic "DNA ladder" pattern observed in gel electrophoresis. nih.gov
Treatment of various cancer cell lines with this compound has been shown to induce significant DNA fragmentation. scholarsresearchlibrary.comnih.gov For instance, in human neuroblastoma cell lines, treatment with this compound resulted in the formation of a DNA ladder within 24-72 hours. nih.gov Similarly, in prostate cancer cells, exposure to this compound led to intensified DNA fragmentation in a concentration-dependent manner. mdpi.com This nuclear fragmentation is a crucial step in the execution phase of apoptosis mediated by this compound. nih.gov
The tumor suppressor protein p53 is a critical regulator of apoptosis, and its status often influences a cell's response to anticancer agents. However, this compound has been shown to induce apoptosis through both p53-dependent and p53-independent pathways, adding to its potential as a broad-spectrum anticancer agent. researchgate.net
In several cancer cell lines, including neuroectodermal tumors and melanoma, this compound-induced apoptosis occurs independently of p53. mdpi.comnih.govtegenkanker.nl Studies have shown that this compound can effectively induce apoptosis in cells with mutant or deficient p53. mdpi.comnih.gov This is significant as many cancers harbor mutations in the p53 gene, which often leads to resistance to conventional chemotherapy. mdpi.com
Conversely, in some cancer types, a p53-dependent mechanism has been implicated. For example, in human prostate cancer cells with wild-type p53 (LNCaP), this compound treatment led to the stabilization of p53 and the upregulation of its downstream target, p21/Waf1, contributing to apoptosis. mdpi.com Even in p53-mutant prostate cancer cells (DU145), this compound was able to induce apoptosis, suggesting the involvement of p53-independent mechanisms as well. mdpi.com The ability of this compound to engage both p53-dependent and -independent pathways highlights its versatility in targeting a wide range of cancers. mdpi.comresearchgate.net
DNA Fragmentation
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound (BA) demonstrates a notable capacity to inhibit the proliferation of various cancer cells by inducing cell cycle arrest. tandfonline.comspandidos-publications.com This process is fundamental to its anti-tumor properties, as it halts the uncontrolled division of malignant cells. The compound's impact is not uniform across all cell types; it can trigger arrest at different phases of the cell cycle depending on the specific cancer line. nih.gov For instance, in some cancer cells, BA causes an accumulation of cells in the G0/G1 phase, while in others, it leads to arrest in the S or G2/M phases. nih.govspandidos-publications.combvsalud.org
This compound's influence on cell cycle progression is characterized by its ability to halt cell division at specific checkpoints. A significant body of research highlights its effectiveness in inducing G2/M phase arrest. In U937 human myeloid leukemia cells, BA treatment led to a concentration-dependent increase in the proportion of cells in the G2/M phase, accompanied by a decrease in the G1 and S phases. tandfonline.com This G2/M arrest is often mediated by the downregulation of key regulatory proteins such as cyclin A and cyclin B1. tandfonline.com
In other cancer cell lines, such as RKO colon cancer cells, BA has been shown to markedly decrease the percentage of cells in the G0/G1 and S phases while increasing the population in the G2/M phase. spandidos-publications.comspandidos-publications.com Conversely, in RPMI-8226 multiple myeloma cells, BA affected the cell cycle at the G1/S phase, causing an arrest in the G0/G1 phase. spandidos-publications.com Similarly, in human oral squamous cell carcinoma KB cells, BA significantly increased the cell population in the G0/G1 phase and decreased the number of cells in the S phase. ingentaconnect.com This variability underscores the context-dependent nature of BA's anti-proliferative effects.
| Cell Line | Effect of this compound | Affected Cell Cycle Phase(s) | Key Molecular Changes |
|---|---|---|---|
| U937 (Human Myeloid Leukemia) | Induces cell cycle arrest | G2/M | Downregulation of cyclin A and cyclin B1; Upregulation of p21WAF1/CIP1 tandfonline.com |
| RKO (Colon Cancer) | Induces cell cycle arrest | G2/M | Decreased percentage of cells in G0/G1 and S phases spandidos-publications.comspandidos-publications.com |
| RPMI-8226 (Multiple Myeloma) | Induces cell cycle arrest | G0/G1 | Affects the G1/S phase transition spandidos-publications.com |
| KB (Oral Squamous Cell Carcinoma) | Induces cell cycle arrest | G0/G1 | Decreased number of cells in S phase ingentaconnect.com |
Modulation of Key Signaling Pathways
The pharmacological activities of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that govern cell survival, proliferation, and stress responses.
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising key kinases such as ERK, JNK, and p38, is a central regulator of cellular processes. This compound has been shown to modulate this pathway in various contexts. In response to T-2 toxin-induced spleen oxidative damage, BA administration alleviated the phosphorylation of p38, JNK, and ERK. mdpi.com Similarly, in models of inflammation, BA has been found to downregulate MAPK signaling pathways (ERK1/2, JNK, and p38). frontiersin.org This inhibition of MAPK phosphorylation is a key mechanism behind BA's anti-inflammatory and antioxidant effects. mdpi.comfrontiersin.org In the context of osteoclastogenesis, BA significantly interrupted the activation of ERK, JNK, and p38. frontiersin.org
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial mediator of inflammatory and immune responses, as well as cell survival. This compound has been demonstrated to be a potent inhibitor of this pathway. frontiersin.org In androgen-refractory human prostate cancer cells (PC-3), BA treatment inhibited the DNA binding of NF-κB/p65 and reduced its nuclear levels. nih.gov The mechanism involves a decrease in IKK activity and subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. nih.gov This inhibition of NF-κB activation by BA also leads to a decrease in the expression of adhesion molecules like ICAM-1, VCAM-1, and E-selectin in endothelial cells. frontiersin.org Interestingly, in some cancer cell lines, BA has been observed to activate the NF-κB pathway, which in a cell-type-specific manner, can contribute to the induction of apoptosis. mdpi.comcapes.gov.br
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. researchgate.net this compound has been shown to effectively suppress this pathway. In hepatocellular carcinoma cells (HepG2 and SMMC-7721), BA significantly inhibited cell proliferation by suppressing the PI3K/AKT/mTOR signaling pathway. e-century.usresearchgate.net This was evidenced by a reduction in the phosphorylation levels of key components of the pathway, including PI3K, AKT, and mTOR. e-century.usresearchgate.netmdpi.com The inhibition of this pathway by BA leads to the induction of apoptosis and autophagy in cancer cells. e-century.usresearchgate.net
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. This compound has been identified as an activator of this protective pathway. In a model of T-2 toxin-induced spleen oxidative damage, BA administration increased the protein expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), while decreasing the expression of Keap1, a negative regulator of Nrf2. mdpi.com This activation of the Nrf2 pathway contributes to BA's antioxidant effects by enhancing the expression of antioxidant enzymes. mdpi.commdpi.com Studies have shown that BA can ameliorate oxidative stress in various tissues, such as the thymus and kidneys, by activating the Nrf2 signaling pathway. nih.govnih.gov
| Signaling Pathway | Effect of this compound | Key Molecular Events | Cellular Outcome |
|---|---|---|---|
| MAPK (ERK, JNK, p38) | Inhibition | Decreased phosphorylation of ERK, JNK, and p38 mdpi.comfrontiersin.org | Anti-inflammatory, Antioxidant, Inhibition of osteoclastogenesis mdpi.comfrontiersin.orgfrontiersin.org |
| NF-κB | Inhibition (in most cases) | Decreased IKK activity, reduced IκBα phosphorylation and degradation, inhibited p65 nuclear translocation nih.gov | Anti-inflammatory, Pro-apoptotic frontiersin.orgnih.gov |
| PI3K/AKT/mTOR | Inhibition | Decreased phosphorylation of PI3K, AKT, and mTOR e-century.usresearchgate.netmdpi.com | Inhibition of cell proliferation, Induction of apoptosis and autophagy e-century.usresearchgate.net |
| Nrf2 | Activation | Increased Nrf2 and HO-1 expression, decreased Keap1 expression mdpi.commdpi.com | Antioxidant defense, Protection against oxidative stress mdpi.commdpi.com |
STAT3 Pathway Modulation
This compound has been shown to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is implicated in the survival, proliferation, and invasion of various cancer cells. nih.govresearchgate.net Research indicates that this compound can inhibit the constitutive activation of STAT3, as well as its upstream activators Src kinase, JAK1, and JAK2 in human multiple myeloma (MM) cells. nih.govmdpi.com This inhibition of STAT3 phosphorylation, nuclear translocation, and DNA binding has been observed in both constitutively and non-constitutively STAT3-expressing cancer cells. nih.gov
The mechanism behind this modulation involves the upregulation of the protein tyrosine phosphatase SHP-1, which in turn downregulates STAT3 activation. nih.govspandidos-publications.com Silencing the SHP-1 gene has been found to abolish the inhibitory effect of this compound on STAT3 activation. spandidos-publications.com Consequently, the expression of STAT3-regulated gene products that promote cancer cell survival and proliferation, such as Bcl-2, Bcl-xL, cyclin D1, and survivin, is downregulated by this compound. mdpi.comspandidos-publications.com
Furthermore, in hypoxic conditions that promote prostate cancer, this compound has been found to suppress the binding of STAT3 and HIF-1α to the promoter region of Vascular Endothelial Growth Factor (VEGF). mdpi.comjpccr.eu This interference with STAT3-mediated signaling leads to the downregulation of metastasis-associated proteins, thereby inhibiting the spread of cancer cells. mdpi.com Overexpression of constitutively active STAT3 has been shown to significantly reduce the apoptosis-inducing effects of this compound. nih.gov
Impact on Metastasis and Invasion
This compound demonstrates a significant impact on cancer cell metastasis and invasion, key processes in the progression of malignant tumors. nih.govoncotarget.com Studies have shown its ability to impair the migration and invasion of various cancer cell lines, including breast and gastric cancer. nih.govnih.gov
Modulation of Extracellular Matrix Components
A crucial aspect of this compound's anti-metastatic activity is its ability to modulate components of the extracellular matrix (ECM). It has been found to inhibit the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the ECM and facilitate cancer cell invasion. mdpi.comnih.gov Concurrently, this compound increases the expression of Tissue Inhibitor of Metalloproteinases 2 (TIMP-2), a natural inhibitor of MMPs. mdpi.comnih.gov This dual action effectively hinders the breakdown of the ECM, a critical step in the metastatic cascade. Research in glioblastoma also points to the modulation of extracellular matrix components as a mechanism for reducing invasiveness. nih.govdntb.gov.uaresearchgate.netmdpi.com
Remodeling of the Cytoskeleton
Evidence suggests that this compound can influence the remodeling of the cytoskeleton in cancer cells. nih.govdntb.gov.uaresearchgate.netmdpi.com The cytoskeleton provides the structural framework and machinery for cell movement. By altering the dynamics of the cytoskeleton, this compound can impede the cellular processes required for migration and invasion. This aspect of its anti-metastatic action is a focus of research, particularly in the context of glioblastoma. nih.govdntb.gov.uaresearchgate.netmdpi.com
Secretion of Proteolytic Proteins
This compound has been shown to affect the secretion of proteolytic proteins that are essential for cancer cell invasion. nih.govdntb.gov.uaresearchgate.netmdpi.com By reducing the levels of these proteins, such as MMPs, this compound curtails the ability of cancer cells to break through tissue barriers and metastasize. mdpi.comnih.gov For instance, in breast cancer models, administration of this compound led to a decrease in MMP-2 and MMP-9 positive cells in tumor tissues. nih.gov This inhibition of proteolytic protein secretion is a key mechanism by which this compound exerts its anti-metastatic effects.
Efficacy in Specific Cancer Types
Initially recognized for its selective cytotoxicity against human melanoma, the anti-cancer activity of this compound has since been demonstrated in a broad spectrum of human cancers. scholarsresearchlibrary.comnih.govbibliotekanauki.pl
Table 1: Efficacy of this compound in Various Cancer Types
| Cancer Type | Observed Effects | References |
|---|---|---|
| Melanoma | Initially identified as a selective cytotoxic agent. scholarsresearchlibrary.comnih.gov Acts selectively against metastatic cell lines over non-malignant ones. bibliotekanauki.pl | scholarsresearchlibrary.comnih.govbibliotekanauki.pl |
| Glioblastoma | Demonstrates selective antitumor activity by inhibiting proliferation and inducing apoptosis. nih.govdntb.gov.uaresearchgate.netmdpi.com Reduces invasiveness through modulation of extracellular matrix components, cytoskeleton remodeling, and secretion of proteolytic proteins. nih.govdntb.gov.uaresearchgate.netmdpi.com | nih.govdntb.gov.uaresearchgate.netmdpi.com |
| Breast Cancer | Decreases viability and impairs migration and invasion. nih.govoncotarget.com Inhibits tumor growth and pulmonary metastases in animal models. nih.govoncotarget.com Effective in triple-negative breast cancer by inhibiting inflammation, angiogenesis, and causing cell cycle arrest leading to apoptosis. nih.gov | nih.govoncotarget.comnih.gov |
| Prostate Cancer | Inhibits tumor growth by inducing proteasome-dependent degradation of Sp transcription factors, leading to decreased expression of VEGF and survivin. nih.govscholarsresearchlibrary.com | nih.govscholarsresearchlibrary.com |
| Lung Cancer | Suppresses tumorigenesis by inhibiting cell cycle progression. oncotarget.com | oncotarget.com |
| Colon Cancer | Inhibits cancer cell and tumor growth by inducing proteasome-dependent and -independent downregulation of Sp transcription factors. spandidos-publications.com | spandidos-publications.com |
| Gastric Cancer | Suppresses proliferation, triggers apoptosis, and inhibits migration and invasion by impairing the epithelial-mesenchymal transition signaling pathway. nih.gov Delays tumor growth and inhibits pulmonary metastasis in xenograft mouse models. nih.gov | nih.gov |
| Ovarian Cancer | Cytotoxic activity has been reported. scholarsresearchlibrary.combibliotekanauki.pl | scholarsresearchlibrary.combibliotekanauki.pl |
| Neuroectodermal Tumors (Neuroblastoma, Medulloblastoma, Ewing's Sarcoma) | Effective against these types of tumors. scholarsresearchlibrary.comnih.govbibliotekanauki.pl | scholarsresearchlibrary.comnih.govbibliotekanauki.pl |
| Leukemia | Shown to be effective. scholarsresearchlibrary.comnih.govbibliotekanauki.pl Leukemia cell lines were found to be the most sensitive to this compound among a panel of 60 cell lines. nih.gov | scholarsresearchlibrary.comnih.govbibliotekanauki.plnih.gov |
Melanoma
This compound has demonstrated a significant ability to induce programmed cell death in melanoma cells. nih.gov This process is linked to the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and stress-activated protein kinase/c-Jun NH(2)-terminal kinase (SAPK/JNK), which are known to be pro-apoptotic. nih.gov Concurrently, there is no change in the phosphorylation of extracellular signal-regulated kinases (ERKs), which are typically anti-apoptotic. nih.gov
The activation of these MAPKs is associated with the generation of reactive oxygen species (ROS). nih.gov Studies have shown that pretreatment with antioxidants can block this compound-induced apoptosis and prevent the phosphorylation of p38 and SAPK/JNK, suggesting that ROS production is an upstream event in this signaling cascade. nih.gov Furthermore, this compound treatment leads to a gradual depolarization of the mitochondrial membrane, a key event in the induction of apoptosis. nih.gov
The induction of apoptosis by this compound in melanoma cells can also occur through mechanisms independent of the p53 tumor suppressor protein. researchgate.net It has been shown to modulate the Bcl-2 family of proteins, which are crucial regulators of apoptosis. jpccr.eu Specifically, it can lead to an increase in the pro-apoptotic protein Bax. jpccr.eu In some melanoma cell lines, this compound has been found to upregulate the anti-apoptotic protein Mcl-1 through a pathway involving protein kinase B/Akt. nih.gov
Table 1: Molecular Mechanisms of this compound in Melanoma
| Molecular Target/Pathway | Effect of this compound | Outcome |
|---|---|---|
| MAPK Pathway | Activation of p38 and SAPK/JNK | Induction of apoptosis nih.gov |
| Reactive Oxygen Species (ROS) | Increased generation | Upstream signaling for MAPK activation nih.gov |
| Mitochondria | Depolarization of membrane potential | Induction of apoptosis nih.gov |
| Bcl-2 Family Proteins | Increased Bax expression | Promotion of apoptosis jpccr.eu |
| p53 Pathway | Can act independently of p53 | Broad applicability researchgate.net |
| Akt/Mcl-1 Pathway | Upregulation of Mcl-1 | Modulated survival signal nih.gov |
Neuroblastoma and Neuroectodermal Tumors
This compound has been identified as a cytotoxic agent against various neuroectodermal tumor cells, including neuroblastoma, medulloblastoma, glioblastoma, and Ewing's sarcoma. nih.govresearchgate.net Its primary mechanism of action in these tumors is the induction of apoptosis through a direct effect on mitochondria. researchgate.net This process is independent of the p53 tumor suppressor protein and the CD95 death receptor system. researchgate.netnih.gov
The interaction of this compound with mitochondria leads to the release of apoptogenic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm, which in turn activate caspases and lead to cell death. researchgate.netnih.gov Overexpression of anti-apoptotic proteins such as Bcl-2 or Bcl-xL, which prevent the loss of mitochondrial membrane potential and cytochrome c release, has been shown to confer resistance to this compound. nih.gov
Importantly, neuroblastoma cells that are resistant to apoptosis triggered by other agents, such as doxorubicin (B1662922) or via the CD95 receptor, remain sensitive to this compound. nih.govresearchgate.net This suggests that this compound may be able to bypass certain mechanisms of drug resistance. nih.gov
Table 2: Effects of this compound on Neuroblastoma and Neuroectodermal Tumors
| Cell Line/Tumor Type | Key Findings | Reference |
|---|---|---|
| Neuroblastoma | Induces apoptosis via direct mitochondrial effect, independent of p53 and CD95. researchgate.netnih.gov | nih.gov, researchgate.net |
| Medulloblastoma | Identified as a cytotoxic agent. nih.gov | nih.gov |
| Glioblastoma | Identified as a cytotoxic agent. nih.gov | nih.gov |
| Ewing's Sarcoma | Identified as a cytotoxic agent. nih.gov | nih.gov |
| Doxorubicin-resistant Neuroblastoma | Cells remain sensitive to this compound. nih.gov | nih.gov |
Glioblastoma
This compound has shown promise in the treatment of glioblastoma by inhibiting cell proliferation and inducing apoptosis. nih.govajol.info One of the key molecular mechanisms involved is the downregulation of the NF-κB (Nuclear Factor Kappa B) signaling pathway. ajol.info NF-κB is a transcription factor that is often overexpressed in tumors and promotes cell survival. ipp.pt this compound treatment has been shown to suppress the activation of NF-κB and its downstream targets, which are inhibitors of apoptosis. ajol.info
In glioblastoma cells, this compound has been observed to decrease the levels of anti-apoptotic proteins like survivin, XIAP, and Bcl-2, while increasing the levels of the pro-apoptotic protein Bax. ajol.info This shift in the balance of apoptotic regulators is accompanied by the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. ajol.info
Furthermore, this compound has been found to suppress the Akt/NFκB-p65 signaling pathway in a concentration-dependent manner. nih.gov It can also inhibit the migration of glioblastoma cells, potentially by blocking the EGFR-STAT3 pathway. ipp.pt Studies have also indicated that this compound can induce apoptosis by triggering mitochondrial dysfunction and targeting the SIRT1-FOXO3a-Bim/p53 upregulated modulator of apoptosis (PUMA) axis. nih.gov
Table 3: Molecular Mechanisms of this compound in Glioblastoma
| Molecular Target/Pathway | Effect of this compound | Outcome |
|---|---|---|
| NF-κB Signaling | Downregulation of NF-κB activation | Inhibition of cell proliferation, induction of apoptosis ajol.info |
| Apoptotic Proteins | Decreased survivin, XIAP, Bcl-2; Increased Bax | Promotion of apoptosis ajol.info |
| Caspases | Activation of caspase-9 and caspase-3 | Execution of apoptosis ajol.info |
| Akt/NFκB-p65 Pathway | Downregulation | Suppression of tumor growth nih.gov |
| EGFR-STAT3 Pathway | Potential blockade | Inhibition of cell migration ipp.pt |
| SIRT1-FOXO3a-PUMA Axis | Activation | Induction of apoptosis nih.gov |
Leukemia
This compound has demonstrated cytotoxic effects against leukemia cells, inducing apoptosis through a mechanism that is dependent on the generation of reactive oxygen species (ROS). nih.gov In human myeloid leukemia U937 cells, this compound treatment leads to a significant increase in intracellular ROS levels, which in turn triggers cell cycle arrest at the G2/M phase and induces apoptosis. nih.gov Blocking ROS production with an antioxidant has been shown to abolish these anti-cancer effects, confirming the central role of ROS in the mechanism of action. nih.gov
The apoptotic process initiated by this compound in leukemia cells involves the intrinsic, or mitochondrial, pathway. nih.gov This is characterized by a decrease in the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and an increase in the Bax/Bcl-2 expression ratio. nih.gov Subsequently, caspase-9 and caspase-3 are activated, leading to the cleavage of substrates such as PARP and the execution of apoptosis. nih.gov
Interestingly, while this compound induces ROS formation in cancer cells, it has been reported to have antioxidant properties in normal cells, suggesting a degree of selectivity. nih.gov Some studies have also indicated that this compound can induce apoptosis in leukemia cells through a p53-independent pathway. scholarsresearchlibrary.com
Table 4: Effects of this compound on Leukemia Cells
| Cell Line | Key Molecular Mechanisms | Outcome |
|---|---|---|
| U937 (Myeloid Leukemia) | ROS-dependent cell cycle arrest (G2/M) and apoptosis. nih.gov | Cytotoxicity nih.gov |
| Activation of intrinsic apoptotic pathway (↓MMP, ↑cytochrome c, ↑Bax/Bcl-2). nih.gov | Apoptosis nih.gov | |
| Activation of caspase-9 and -3. nih.gov | Apoptosis nih.gov | |
| MOLT-4 (Leukemia) | Induction of apoptosis, likely p53-independent. google.com | Cell death google.com |
Ovarian Carcinoma
This compound has been shown to inhibit the proliferation of human ovarian carcinoma cells by inducing apoptosis. nih.govnih.gov The apoptotic mechanism involves both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways. nih.gov
In A2780 human ovarian carcinoma cells, treatment with this compound leads to a concentration-dependent reduction in cell viability. nih.govresearchgate.net This is accompanied by nuclear condensation and an increase in the percentage of apoptotic cells. nih.gov
At the molecular level, this compound treatment results in the upregulation of several key apoptotic proteins. The expression levels of cleaved caspase-8, which is associated with the extrinsic pathway, and cleaved caspase-9, a key player in the intrinsic pathway, are both increased. nih.gov This convergence on the activation of the executioner caspase, cleaved caspase-3, leads to the final stages of apoptosis. nih.gov Furthermore, this compound increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov
Table 5: Molecular Mechanisms of this compound in Ovarian Carcinoma
| Cell Line | Molecular Target/Pathway | Effect of this compound | Outcome |
|---|---|---|---|
| A2780 | Apoptosis Induction | Increased nuclear condensation and apoptotic cells nih.gov | Inhibition of cell proliferation nih.gov |
| Caspase Activation | Increased cleaved caspase-8, -9, and -3 nih.gov | Induction of apoptosis nih.gov | |
| Bcl-2 Family Proteins | Increased Bax, Decreased Bcl-2 nih.gov | Promotion of apoptosis nih.gov |
Head and Neck Squamous Cell Carcinoma
This compound has been found to inhibit cell proliferation and induce apoptosis in human head and neck squamous cell carcinoma (HNSCC). chosunobr.org In FaDu pharyngeal carcinoma cells, this compound triggers both the extrinsic and intrinsic apoptotic pathways. chosunobr.org
The extrinsic pathway is initiated through the upregulation of Fas, a death receptor, and the subsequent activation of caspase-8. chosunobr.org The intrinsic pathway is engaged through the modulation of Bcl-2 family proteins, with a downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL, and an upregulation of pro-apoptotic members. chosunobr.org This leads to the activation of caspase-9. chosunobr.org Both pathways converge on the activation of the executioner caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). chosunobr.org
In oral squamous cell carcinoma (OSCC) KB cells, this compound's anti-tumor effect is critically dependent on ROS-p53 signaling. nih.govingentaconnect.com this compound treatment increases the generation of reactive oxygen species (ROS), which in turn leads to an increase in p53 expression. nih.govingentaconnect.com This is followed by the promotion of mitochondrial apoptosis, characterized by an increase in Bax expression, a decrease in Bcl-2 expression, and the activation of caspases 3 and 9. nih.gov The compound also induces G0/G1 cell cycle arrest. nih.gov
Table 6: Molecular Mechanisms of this compound in Head and Neck Squamous Cell Carcinoma
| Cell Line | Key Molecular Mechanisms | Outcome |
|---|---|---|
| FaDu (Pharyngeal Carcinoma) | Activation of extrinsic and intrinsic apoptotic pathways. chosunobr.org | Apoptosis chosunobr.org |
| Upregulation of Fas; activation of caspase-8, -9, and -3. chosunobr.org | Apoptosis chosunobr.org | |
| KB (Oral Squamous Cell Carcinoma) | Dependent on ROS-p53 signaling. nih.govingentaconnect.com | Inhibition of proliferation, apoptosis nih.gov |
| Increased ROS generation and p53 expression. nih.gov | Apoptosis, G0/G1 cell cycle arrest nih.gov | |
| Increased Bax, decreased Bcl-2; activation of caspase-3 and -9. nih.gov | Mitochondrial apoptosis nih.gov |
Breast Cancer
This compound exerts its anti-tumor effects in breast cancer through multiple molecular mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and suppression of metastasis. nih.gov It has been shown to be effective against various breast cancer cell lines. mdpi.com
One of the primary mechanisms is the induction of apoptosis via the mitochondrial pathway. nih.gov this compound also inhibits the expression of cyclins and topoisomerases, leading to cell cycle arrest, particularly in the G1 phase. nih.govscholarena.com
Furthermore, this compound can inhibit the metastatic potential of breast cancer cells. nih.gov It achieves this by inhibiting the expression of matrix metalloproteinases. nih.gov It also displays anti-angiogenic properties by inhibiting transcription factors such as nuclear factor kappa B (NF-κB) and specificity protein (Sp) transcription factors, as well as vascular endothelial growth factor (VEGF) signaling. nih.gov
In highly aggressive breast cancer cells, this compound has been found to suppress migration and invasion by targeting GRP78-mediated glycolysis and the endoplasmic reticulum (ER) stress apoptotic pathway. scholarena.comnih.gov It can also inhibit aerobic glycolysis by suppressing the caveolin-1/NF-κB/c-Myc pathway. scholarena.com Key molecular targets that have been identified include ESR1, STAT3, HSP90AA1, SIRT1, and mTOR. scholarena.com
Table 7: Molecular Mechanisms of this compound in Breast Cancer
| Mechanism | Molecular Targets/Pathways | Outcome |
|---|---|---|
| Apoptosis Induction | Mitochondrial pathway | Cell death nih.gov |
| Cell Cycle Arrest | Inhibition of cyclin and topoisomerase expression | G1 phase arrest, anti-proliferative effects nih.govscholarena.com |
| Anti-Metastasis | Inhibition of matrix metalloproteinases | Reduced invasion and migration nih.govnih.gov |
| Anti-Angiogenesis | Inhibition of NF-κB, Sp transcription factors, and VEGF signaling | Reduced blood vessel formation nih.gov |
| Inhibition of Glycolysis | Targeting GRP78-mediated glycolysis and ER stress; Suppression of caveolin-1/NF-κB/c-Myc pathway | Reduced proliferation, invasion, and migration scholarena.comnih.gov |
| Key Molecular Targets | ESR1, STAT3, HSP90AA1, SIRT1, mTOR | Broad anti-cancer effects scholarena.com |
Lung Cancer
This compound (BA) and its derivatives have demonstrated notable anti-tumor effects against lung cancer. google.com In vitro studies have shown that BA can suppress the proliferation of lung cancer cell lines. For instance, in A549 lung cancer cells, BA exhibited an IC50 of 4.3 µg/ml. spandidos-publications.com Furthermore, research on non-small and small cell lung carcinoma cell lines revealed that BA induced anti-proliferative effects with IC50 values ranging from 1.5 to 4.2 µg/ml. tegenkanker.nl
The mechanisms underlying BA's efficacy in lung cancer involve the modulation of key cellular processes. BA has been found to inhibit tumor growth by inducing mitochondria-dependent apoptosis. nih.gov It also affects the expression of proteins crucial for tumor progression, such as lamin B1, ErbB2, Stat3, HIF-1α, and Sp1. nih.gov Specifically, BA has been shown to suppress lung tumor growth by inhibiting Sp1-mediated cyclin A2 expression. nih.gov
A novel derivative of this compound, SYK023, has shown promise in suppressing lung cancer growth and malignancy in mouse models driven by KrasG12D or EGFRL858R. nih.gov SYK023 was found to inhibit lung tumor proliferation and trigger endoplasmic reticulum (ER) stress, which in turn induced apoptosis. nih.gov This derivative also led to a decrease in the expression of cell cycle-related genes like cyclin A2, B1, and D3, while increasing the expression of p15INK4b, p16INK4a, and p21CIP1. nih.gov At low doses, SYK023 significantly reduced lung cancer metastasis in vitro and in vivo by downregulating genes related to cell migration, such as synaptopodin, thereby impairing F-actin polymerization. nih.gov
Liver Cancer
This compound (BA) has shown significant potential as a therapeutic agent against hepatocellular carcinoma (HCC). nih.gove-century.us Studies have demonstrated that BA can inhibit the viability and proliferation of various HCC cell lines, including HepG2, LM3, and MHCC97H. nih.gov
The primary mechanism of action of BA in liver cancer cells is the induction of apoptosis. nih.gove-century.us This is characterized by nuclear condensation and fragmentation. nih.gov The pro-apoptotic activity of BA is mediated through the mitochondrial apoptotic pathway, which involves the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, BA has been observed to reduce the levels of reactive oxygen species (ROS) in HepG2 cells. nih.gov In vivo studies using mouse models have confirmed that BA can significantly inhibit HCC tumor growth and block pulmonary metastasis. nih.gov This anti-metastatic effect is achieved by regulating the expression of metastasis-related proteins, including MMP-2, MMP-9, and TIMP2. nih.gov Importantly, these therapeutic effects were observed without obvious signs of toxicity in the treated mice. nih.gov
Another key mechanism through which BA exerts its anti-cancer effects in hepatocellular carcinoma is the induction of autophagy-mediated apoptosis. e-century.us This process is driven by the suppression of the PI3K/AKT/mTOR signaling pathway. e-century.usmdpi.com BA has been shown to significantly inhibit the proliferation of HepG2 and SMMC-7721 hepatocellular carcinoma cells while exhibiting low cytotoxicity towards normal L-02 liver cells. e-century.us The compound effectively suppresses the levels of p-PI3K, p-AKT, and p-mTOR in these cancer cells, leading to the inactivation of this critical survival pathway. mdpi.com
Colorectal Cancer
This compound (BA) has demonstrated significant anti-tumor activity against colorectal cancer (CRC) through various molecular mechanisms. spandidos-publications.comnih.gov It has been shown to inhibit the growth of CRC cells and tumors in vivo. nih.gov
One of the key mechanisms of BA in CRC is the downregulation of specificity protein (Sp) transcription factors, including Sp1, Sp3, and Sp4, which are often overexpressed in colon cancer cells. spandidos-publications.comnih.gov This downregulation can occur through both proteasome-dependent and -independent pathways, depending on the specific cancer cell line. nih.gov For instance, in SW480 cells, BA induces proteasome-dependent degradation of Sp proteins, while in RKO cells, the mechanism is proteasome-independent and involves the induction of reactive oxygen species (ROS). nih.gov This ROS-mediated pathway leads to the repression of microRNA-27a and the subsequent induction of the Sp repressor gene ZBTB10. nih.gov The downregulation of Sp transcription factors results in decreased expression of several Sp-regulated genes that are crucial for cancer cell survival and proliferation, such as survivin, vascular endothelial growth factor (VEGF), the p65 subunit of NF-κB, epidermal growth factor receptor (EGFR), and cyclin D1. spandidos-publications.comnih.gov
BA also induces apoptosis in CRC cells. mdpi.com This is evidenced by an increase in the levels of pro-apoptotic proteins like Bax, cleaved-caspase-3, and cleaved-caspase-9, and a decrease in the anti-apoptotic protein Bcl-2 in HCT116 and SW480 cells. mdpi.com Furthermore, BA's anti-proliferative effects include causing a cell cycle arrest in the G2/M phase in RKO cells. spandidos-publications.com
To enhance the therapeutic efficacy of BA for colorectal cancer, nanoliposome-based delivery systems have been developed. ingentaconnect.comresearchgate.net These nanoliposomes have been shown to significantly enhance the cellular uptake and anti-tumor activity of BA compared to the free compound. ingentaconnect.comresearchgate.net Mechanistically, these nanoliposomes suppress the proliferation and glucose uptake of colorectal cancer cells by triggering apoptosis and regulating glycolytic and glutaminolytic pathways. ingentaconnect.comresearchgate.net
Gastric Cancer
This compound (BA) has been identified as a potential therapeutic agent for gastric cancer, with research highlighting its ability to inhibit cancer progression through specific molecular pathways. One of the key mechanisms involves the regulation of the ZBTB10/ARRDC3/ITGB4/PI3K/AKT axis.
In gastric cancer, ZBTB10 acts as a crucial target for BA. The compound has been shown to inhibit the progression of gastric cancer by modulating this pathway. This modulation ultimately leads to the downregulation of PI3K and AKT phosphorylation levels, which are critical for cancer cell survival and proliferation. researchgate.net These findings suggest that BA holds promise as an effective therapeutic strategy for gastric cancer, and the identified signaling axis may serve as a novel target for diagnosis and treatment. researchgate.net
Combination Therapy Research and Synergistic Effects
This compound (BA) has shown potential as a valuable component in combination cancer therapy, enhancing the efficacy of conventional chemotherapeutic agents. Studies have demonstrated that BA can augment the inhibitory effects of other anticancer drugs on the growth of cancer cells.
For instance, in the context of esophageal carcinoma, BA has been found to enhance the growth-inhibitory effects of other anticancer drugs in vitro. Furthermore, it has been shown to suppress experimental metastasis in vivo, indicating its potential to work synergistically with other treatments to combat cancer progression. tegenkanker.nl
The ability of BA to sensitize cancer cells to conventional therapies is a significant area of research. By targeting different pathways than traditional drugs, BA can help to overcome drug resistance and improve treatment outcomes.
Anti-inflammatory Research
This compound (BA) is a pentacyclic triterpenoid (B12794562) that has garnered significant interest for its potent anti-inflammatory properties. mdpi.comms-editions.cl It has been shown to modulate various inflammatory pathways and mediators in numerous experimental models. nih.govresearchgate.net The anti-inflammatory activity of BA is considered promising for the development of new treatments for inflammatory conditions. frontiersin.org
BA's anti-inflammatory effects are broad-spectrum, involving the modulation of key immune cells like macrophages and lymphocytes. nih.gov It has demonstrated efficacy in various in vivo models, including reducing lung inflammation and paw edema. frontiersin.org In models of lung inflammation, BA has been shown to increase the levels of the antioxidant glutathione (B108866) (GSH) and the enzyme superoxide (B77818) dismutase (SOD), while also boosting the anti-inflammatory cytokine IL-10. nih.govfrontiersin.orgfrontiersin.org
The molecular mechanisms underlying BA's anti-inflammatory actions are multifaceted. A primary mechanism is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. frontiersin.orgplantarchives.org By blocking the phosphorylation and subsequent degradation of IκB, BA prevents the translocation of NF-κB to the nucleus, thereby impeding the transcription of a wide range of pro-inflammatory genes. nih.govfrontiersin.org Additionally, BA's effects on the NF-κB pathway can be potentiated by inhibitors of mitogen-activated protein kinases (MAPK). frontiersin.org
Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, COX-2, PGE2)
This compound (BA) exerts its anti-inflammatory effects by effectively inhibiting the production and activity of several key pro-inflammatory mediators. nih.govfrontiersin.org
TNF-α, IL-1β, and IL-6: BA has been shown to significantly decrease the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). plantarchives.orgmdpi.com In various models, such as lipopolysaccharide (LPS)-stimulated macrophages and in vivo models of pancreatitis and skin inflammation, BA administration leads to reduced expression of these cytokines. plantarchives.orgnih.govmdpi.com The inhibition of these cytokines is largely attributed to the suppression of the NF-κB signaling pathway. nih.govnih.govresearchgate.net For instance, BA has been found to markedly suppress LPS-induced IL-6 production in human peripheral blood mononuclear cells by preventing the nuclear translocation of the p65 subunit of NF-κB. nih.govresearchgate.net In the context of osteoarthritis, BA has been shown to limit the maturation and secretion of IL-1β by inhibiting the activation of the NLRP3 inflammasome. nih.gov
COX-2 and PGE2: BA also targets the cyclooxygenase-2 (COX-2) pathway, a critical enzyme in the inflammatory process responsible for the synthesis of prostaglandins. researchgate.net BA has been demonstrated to inhibit COX-2 activity and consequently decrease the production of Prostaglandin E2 (PGE2). frontiersin.orgfrontiersin.org This inhibitory effect on COX-2 has been observed in various cell types, including LPS-stimulated macrophages and human osteoarthritis chondrocytes. plantarchives.orgnih.gov The reduction in PGE2 levels helps to alleviate inflammatory symptoms such as pain and fever. frontiersin.org Some studies indicate that BA is a selective inhibitor of COX-2 over COX-1. plantarchives.orgajol.info The inhibition of PGE2 production by BA has been quantified with IC50 values as low as 2.59 μM in some experimental systems. mdpi.comresearchgate.netnih.gov
The following table provides a summary of the inhibitory effects of this compound on various pro-inflammatory mediators.
| Mediator | Effect of this compound | Key Mechanisms | References |
| TNF-α | Inhibition of production/secretion | Suppression of NF-κB signaling | plantarchives.orgmdpi.comnih.gov |
| IL-1β | Inhibition of production/secretion, maturation | Suppression of NF-κB signaling, Inhibition of NLRP3 inflammasome activation | plantarchives.orgmdpi.comnih.govnih.gov |
| IL-6 | Inhibition of production/secretion | Suppression of NF-κB signaling | plantarchives.orgmdpi.comnih.govresearchgate.net |
| COX-2 | Inhibition of expression and activity | Suppression of NF-κB signaling | frontiersin.orgfrontiersin.orgplantarchives.orgresearchgate.net |
| PGE2 | Inhibition of production | Inhibition of COX-2 activity | frontiersin.orgfrontiersin.orgmdpi.comnih.gov |
Modulation of Immune Cell Types (Macrophages, Lymphocytes)
This compound exhibits notable immunomodulatory effects by influencing the activity of key immune cells, including macrophages and lymphocytes. frontiersin.orgfrontiersin.org It has been shown to modulate macrophage functions, such as the production of inflammatory mediators. mdpi.comresearchgate.net For example, BA can activate macrophages to produce cytokines like tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net However, it also demonstrates a capacity to suppress pro-inflammatory responses in macrophages. For instance, in LPS-stimulated macrophages, BA has been found to inhibit the production of nitric oxide (NO) and decrease the expression of cyclooxygenase-2 (COX-2). researchgate.net
In the context of lymphocytes, this compound has been observed to stimulate lymphocyte proliferation. nih.govresearchgate.net Specifically, it has been shown to enhance the proliferation of splenocytes in mice. nih.govresearchgate.net Furthermore, flow cytometry analysis has revealed that BA can increase the percentage of CD4+ cells in the thymus and the percentage of CD19+ cells and the CD4+/CD8+ ratio in the spleen of mice. nih.govresearchgate.net Conversely, other studies have reported that BA can inhibit lymphoproliferation and decrease the production of pro-inflammatory cytokines by lymphocytes, such as IL-2, IL-6, IL-17, and IFN-γ. frontiersin.orgnih.gov This suggests that the modulatory effects of this compound on lymphocytes may be context-dependent.
A derivative of this compound, BA5, has been shown to induce the polarization of macrophages towards an anti-inflammatory M2 phenotype in a model of chronic Chagas disease cardiomyopathy. This was evidenced by an increase in M2 markers like Arg1 and CHI3l3 and a decrease in the expression of the M1 marker NOS2. frontiersin.org
Specific Disease Models (e.g., Rheumatoid Arthritis, Paw Edema)
The anti-inflammatory properties of this compound have been validated in several specific disease models, including rheumatoid arthritis (RA) and paw edema.
In a rat model of collagen-induced arthritis (CIA), a model for human RA, this compound treatment significantly reduced hind paw swelling, synovial tissue proliferation, and cartilage destruction. nih.gov It also led to a decrease in the serum levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Furthermore, BA was found to inhibit the proliferation of fibroblast-like synoviocytes (FLS), key cells involved in the pathogenesis of RA, and down-regulated the expression of proteins in the NF-κB signaling pathway in these cells. nih.gov Another study also noted the protective effects of BA in an adjuvant-induced arthritis model in rats, where it reduced the arthritis index. frontiersin.org
In models of paw edema induced by agents like carrageenan or concanavalin (B7782731) A, this compound has demonstrated significant anti-inflammatory effects. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Treatment with BA has been shown to reduce paw swelling and neutrophil infiltration. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Mechanistically, BA treatment in these models increased the activities of antioxidant enzymes and reduced the levels of inflammatory mediators like COX-2, IL-1β, and TNF. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Hybrids of this compound have also shown anti-inflammatory activity in a mouse model of paw edema induced by concanavalin A. frontiersin.orgnih.govfrontiersin.org
Antiviral Research
Anti-HIV Activity
This compound and its derivatives have been the subject of intensive research for their anti-HIV properties. nih.govmdpi.comacs.orgnih.gov These compounds have shown the ability to inhibit HIV-1 at various stages of its life cycle. asm.org
Derivatives of this compound have been developed as potent HIV-1 maturation inhibitors. bohrium.com One such derivative, 3-O-(3′,3′-dimethylsuccinyl)this compound, also known as bevirimat, was the first in its class. bohrium.com Maturation inhibitors interfere with the final steps of virion assembly, specifically the cleavage of the Gag polyprotein, leading to the production of non-infectious virus particles. mdpi.com Research has shown that some derivatives can cause the accumulation of the unprocessed p25 CA-SP1 protein, a hallmark of maturation inhibition. mdpi.com
Other derivatives of this compound have been identified as HIV-1 entry inhibitors. acs.orgnih.govasm.org These compounds target the viral envelope glycoproteins, gp120 and gp41, which are crucial for the virus to enter host cells. asm.org For example, the derivative IC9564 was found to block HIV-1 envelope-mediated membrane fusion, with studies indicating that gp120 is a key determinant for its activity. asm.org
Furthermore, novel hybrids of this compound with nucleosides have been synthesized and shown to possess highly potent anti-HIV activity. acs.orgnih.gov Some of these hybrids displayed more potent or equipotent activity compared to the established antiretroviral drug AZT, with the added benefit of lower cytotoxicity. acs.orgnih.gov
The following table summarizes the anti-HIV activity of selected this compound derivatives:
| Compound/Derivative | Mechanism of Action | Target | Reference |
| Bevirimat (3-O-(3′,3′-dimethylsuccinyl)this compound) | Maturation Inhibitor | Gag polyprotein processing | bohrium.com |
| IC9564 | Entry Inhibitor | gp120 | asm.org |
| This compound-nucleoside hybrids (e.g., 10a, 10b) | Not fully elucidated | Reverse Transcriptase (potential) | acs.orgnih.gov |
Other Viral Pathogens
Beyond HIV, this compound and its derivatives have demonstrated antiviral activity against a range of other viral pathogens.
Dengue Virus (DENV): this compound has been identified as an inhibitor of DENV infection in vitro. researchgate.net It appears to act at a post-entry stage of the viral replication cycle, inhibiting viral RNA synthesis and protein production. researchgate.net Its efficacy has been shown against multiple DENV serotypes. researchgate.net
Zika Virus (ZIKV) and Chikungunya Virus (CHIKV): Research has indicated that this compound also possesses antiviral activity against other mosquito-borne RNA viruses, including Zika virus and Chikungunya virus. researchgate.net
Herpes Simplex Virus (HSV): this compound has been found to be active against Herpes Simplex Virus Type 1 (HSV-1). irispublishers.comnih.gov
Influenza Virus: Studies have reported the antiviral properties of this compound against influenza viruses. irispublishers.comnih.gov
ECHO 6 Virus: this compound has been shown to suppress the reproduction of ECHO 6 virus. nih.gov
Epstein-Barr Virus (EBV): While derivatives of the related compound betulin (B1666924) have shown significant anti-EBV activity, the specific activity of this compound itself was not as pronounced in the cited study. jmb.or.kr
Human Adenovirus 5 (HAdV-5): A phosphonate (B1237965) derivative of betulin showed activity against HAdV-5. mdpi.com
The broad-spectrum antiviral potential of this compound makes it a valuable lead compound for the development of new antiviral therapies. irispublishers.com
Antimalarial Research
This compound has been investigated for its potential as an antimalarial agent, with studies showing in vitro activity against the human malaria parasite, Plasmodium falciparum. scielo.brscirp.org
Initial studies reported moderate antiplasmodial action of this compound against the NF54 strain of P. falciparum. scielo.br Subsequent research confirmed its in vitro activity against both chloroquine-resistant (K1) and chloroquine-sensitive (T9-96) strains of P. falciparum. scirp.orgcapes.gov.br For instance, the IC50 values of this compound against the K1 and T9-96 strains were found to be 19.6 µg/mL and 25.9 µg/mL, respectively. scirp.orgcapes.gov.br Another study reported good antimalarial activity with an IC50 value of 12.60 μg/ml. researchgate.netscispace.com
Research has also explored the activity of derivatives of this compound. The attachment of a 2,4-dinitrophenylhydrazone (dnph) moiety at either the C-3 or C-29 position of the this compound structure was found to increase the antiplasmodial activity two- and three-fold, respectively, compared to the parent compound. scielo.br
However, the in vivo efficacy of this compound has been a challenge. In a murine malaria model using Plasmodium berghei, this compound was found to be ineffective at reducing parasitemia at the tested dosages. scirp.orgcapes.gov.br This suggests that while this compound shows promise in vitro, further modifications may be necessary to improve its in vivo antimalarial activity.
The following table summarizes the in vitro antimalarial activity of this compound:
| P. falciparum Strain | IC50 (µg/mL) | Reference |
| K1 (chloroquine-resistant) | 19.6 | scirp.orgcapes.gov.br |
| T9-96 (chloroquine-sensitive) | 25.9 | scirp.orgcapes.gov.br |
| Not Specified | 12.60 | researchgate.netscispace.com |
| F32 | 22.5 µM | scirp.org |
Activity Against Plasmodium falciparum
This compound has demonstrated anti-malarial properties. researchgate.net Research has shown its activity against Plasmodium falciparum, one of the parasites responsible for malaria in humans. cabidigitallibrary.org
Antidiabetic Research
This compound has been investigated for its potential in managing diabetes through various mechanisms. frontiersin.orgjcdr.net Research indicates that it can help decrease glucose absorption and uptake, reduce endogenous glucose production, and enhance insulin (B600854) sensitivity. jcdr.net In vitro studies have shown that this compound significantly inhibits key digestive enzymes linked to diabetes, including α-amylase and α-glucosidase. tandfonline.comnih.gov The inhibitory concentration (IC50) values for these enzymes have been quantified in research studies. tandfonline.comnih.gov
The molecular mechanisms underlying the antidiabetic effects of this compound are multifaceted. nih.gov They include the inhibition of α-glucosidase and α-amylase, which delays carbohydrate digestion and glucose absorption. tandfonline.comnih.gov Furthermore, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of metabolism. plos.orgplos.org This activation is similar to that of known AMPK activators like metformin. plos.orgplos.org The compound also promotes the expression of the glucose transporter 4 (GLUT4) and enhances AS160 protein phosphorylation, which are crucial steps in glucose uptake by cells. nih.govplos.org Additionally, it inhibits Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. nih.gov In animal models of type 2 diabetes, treatment with this compound has been shown to reduce blood glucose and α-amylase levels, improve insulin resistance, and lead to an increase in the number and diameter of pancreatic islets. scielo.br
Table 1: Investigated Antidiabetic Mechanisms of this compound
| Mechanism | Effect | Supporting Evidence |
|---|---|---|
| Enzyme Inhibition | Inhibits α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. tandfonline.comnih.gov | In vitro assays demonstrating significant inhibitory activity. tandfonline.comnih.gov |
| AMPK Pathway Activation | Stimulates AMP-activated protein kinase (AMPK), a central metabolic regulator. plos.orgplos.org | Studies showing increased AMPK phosphorylation in cells treated with this compound. plos.orgplos.org |
| Glucose Transporter Regulation | Increases the mRNA expression of glucose transporter 4 (GLUT4). nih.govplos.org | Cellular studies showing enhanced Slc2a4 gene expression. plos.org |
| Insulin Signaling | Inhibits Protein Tyrosine Phosphatase 1B (PTP1B), preventing dephosphorylation of the insulin receptor. nih.gov | Molecular mechanism studies. nih.gov |
Antioxidant Research
This compound exhibits notable antioxidant properties, which are attributed to its ability to counteract oxidative stress through various mechanisms. plos.orgmdpi.com
This compound has been shown to reduce the production of reactive oxygen species (ROS). mdpi.com In cellular models, it effectively decreases intracellular ROS levels. plos.org For instance, in porcine oocytes, treatment with this compound led to reduced ROS levels and a concurrent increase in glutathione (GSH), an important intracellular antioxidant. plos.org Furthermore, in the context of cellular stress induced by agents like hydrogen peroxide, this compound pretreatment has been observed to decrease ROS levels and reduce lipid peroxidation, as indicated by lower malondialdehyde content. nih.gov In spinal cord injury models, this compound treatment was found to decrease the levels of ROS oxidation products such as advanced oxidation protein products (AOPP), 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and malondialdehyde (MDA). ijbs.com Studies on T-2 toxin-induced oxidative stress also revealed that this compound pretreatment reduced ROS production and MDA content in the thymus and spleen. mdpi.commdpi.com This effect is partly mediated by the upregulation of antioxidant gene expression. plos.org
Table 2: Effects of this compound on Markers of Oxidative Stress
| Marker | Effect of this compound | Experimental Model |
|---|---|---|
| Hydroxyl Radicals | Increased inhibition/scavenging. nih.govsci-hub.se | Animal models (serum, liver, spleen, thymus). nih.govsci-hub.se |
| Reactive Oxygen Species (ROS) | Decreased intracellular levels. plos.orgnih.gov | Porcine oocytes, yeast cells. plos.orgnih.gov |
| Malondialdehyde (MDA) | Decreased levels. nih.govijbs.com | Spinal cord injury models, yeast cells. nih.govijbs.com |
| Glutathione (GSH) | Increased intracellular levels. plos.org | Porcine oocytes. plos.org |
| Advanced Oxidation Protein Products (AOPP) | Decreased levels. ijbs.com | Spinal cord injury models. ijbs.com |
Scavenging of Free Hydroxyl Radicals
Neuroprotective Research
This compound has demonstrated neuroprotective properties in various experimental settings. iomcworld.orgmdpi.com Its ability to cross the blood-brain barrier is a significant feature in the context of central nervous system disorders. mdpi.com The neuroprotective effects of this compound are linked to its anti-inflammatory, antioxidant, and anti-apoptotic activities. mdpi.comresearchgate.net
Research indicates that this compound can protect against neuronal damage by reducing oxidative stress and inhibiting inflammation in the brain. ijbs.comresearchgate.net For instance, it has been shown to diminish pro-inflammatory cytokines in the hippocampus. researchgate.net In models of cerebral ischemia, this compound has been found to reduce cerebral injury by mitigating oxidative stress and regulating autophagy. acs.org Furthermore, a derivative of this compound, this compound hydroxamate, has shown neuroprotective effects in models of striatal neurodegeneration by improving antioxidant defenses and reducing neuroinflammation. repositoriosalud.es The neuroprotective mechanisms of this compound also involve the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is involved in neuronal survival. researchgate.net
Immunomodulatory Research
This compound exhibits significant immunomodulatory activities, influencing various cells of the immune system, including macrophages and lymphocytes. frontiersin.orgfrontiersin.org Its effects can be both stimulatory and anti-inflammatory depending on the context.
Studies have shown that this compound can stimulate the proliferation of mouse thymocytes and splenocytes, as well as human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner. cabidigitallibrary.org At lower concentrations, it promotes the proliferation of these immune cells. cabidigitallibrary.org It has also been found to enhance macrophage phagocytic activity. nih.gov Furthermore, this compound can induce the production of certain cytokines, such as Interleukin-2 (IL-2) and Interleukin-12 (IL-12). cabidigitallibrary.org
In addition to its stimulatory effects, this compound also demonstrates potent anti-inflammatory properties. frontiersin.org It can modulate the production of key inflammatory mediators. For example, it has been shown to increase the production of the anti-inflammatory cytokine IL-10 while decreasing the expression of adhesion molecules like ICAM-1, VCAM-1, and E-selectin. frontiersin.orgfrontiersin.org this compound also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which leads to the downregulation of several pro-inflammatory genes and mediators such as IL-1β, IL-6, TNF, COX-2, and PGE2. frontiersin.orgfrontiersin.orgresearchgate.net
Table 3: Summary of Immunomodulatory Effects of this compound
| Effect | Target Cells/Mediators | Observed Outcome |
|---|---|---|
| Cellular Immunity Enhancement | Mouse thymocytes, splenocytes, human PBMCs. cabidigitallibrary.org | Stimulation of proliferation at lower concentrations. cabidigitallibrary.org |
| Macrophage Activity | Macrophages. nih.gov | Enhanced phagocytic activity. nih.gov |
| Cytokine Production (Stimulatory) | Immune cells. cabidigitallibrary.org | Induction of IL-2 and IL-12 production. cabidigitallibrary.org |
| Anti-inflammatory Cytokine Production | Immune cells. frontiersin.orgfrontiersin.org | Increased production of IL-10. frontiersin.orgfrontiersin.org |
| Pro-inflammatory Mediator Inhibition | Various cell types. frontiersin.orgfrontiersin.org | Decreased expression of ICAM-1, VCAM-1, E-selectin, IL-1β, IL-6, TNF, COX-2, PGE2. frontiersin.orgfrontiersin.orgresearchgate.net |
Other Pharmacological Activities
This compound, a naturally occurring pentacyclic triterpenoid, has demonstrated a range of other pharmacological activities beyond its well-documented anti-cancer and anti-HIV effects. These include antibacterial, anthelmintic, and anti-atherosclerotic properties.
Antibacterial
This compound has shown varied antibacterial activity against both Gram-positive and Gram-negative bacteria. caringsunshine.com Its efficacy can be influenced by the bacterial strain and the concentration of the compound.
Research Findings:
Studies have shown that this compound can inhibit the growth of Staphylococcus aureus, including some methicillin-resistant strains (MRSA), Escherichia coli, and Pseudomonas aeruginosa in vitro. caringsunshine.com One study found that this compound isolated from Psidium guajava leaves exhibited a minimum inhibitory concentration (MIC) of 0.025 mg/ml against Staphylococcus aureus and 0.056 mg/ml against P. aeruginosa, which was comparable to the standard drug neomycin. plantsjournal.com Another study reported that this compound, isolated from the dichloromethane (B109758) extract of Ziziphus joazeiro stem bark, showed considerable activity against Gram-positive bacteria. scirp.org However, some research indicates that this compound has weak or no activity against certain strains. For instance, one study reported that this compound did not show significant antibacterial activity against a range of tested bacteria. ku.ac.tz Another found it inactive against Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida parapsilosis, and Candida albicans. mdpi.com
The proposed mechanisms for its antibacterial action include the disruption of bacterial membrane integrity and interference with protein synthesis or biofilm formation. caringsunshine.comresearchgate.net In silico studies suggest that this compound may act against DNA gyrase and beta-lactamase in bacteria. nih.gov
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Activity | MIC (μg/mL) | Source of this compound | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Active | 25 | Psidium guajava | plantsjournal.com |
| Pseudomonas aeruginosa | Active | 56 | Psidium guajava | plantsjournal.com |
| Gram-positive bacteria | Active | Not specified | Ziziphus joazeiro | scirp.org |
| Staphylococcus aureus | Inactive | >256,000 | Not specified | mdpi.com |
| Escherichia coli | Inactive | Not specified | Vitex negundo L. | scirp.org |
| Bacillus subtilis | Active | 1000 (per disc) | Vitex negundo L. | scirp.org |
Anthelmintic
This compound has demonstrated notable anthelmintic properties against various helminths.
Research Findings:
In vitro studies have shown that this compound is effective against the free-living nematode Caenorhabditis elegans and the zoonotic tapeworm Hymenolepis diminuta. nih.govnih.govresearchgate.net One study found that this compound isolated from Berlina grandiflora exhibited strong anthelmintic activity against C. elegans, comparable to the drug piperazine. nih.gov Another study reported that at a concentration of 1 mg/ml, this compound caused mortality in H. diminuta in 3.4 ± 0.66 hours. nih.gov It has also shown concentration-dependent activity against the human intestinal worms Fasciola gigantica and Taenia solium. nih.gov Furthermore, in both in vitro and in vivo studies against the mice pinworm Syphacia obvelata, this compound showed significant anthelmintic effects. nih.gov
The proposed mechanism of action is thought to involve acting on the mitochondria of the parasites, potentially leading to an increase in cytochrome C release. frontiersin.org
Table 2: Anthelmintic Activity of this compound
| Helminth Species | Activity | Concentration | Effect | Reference |
|---|---|---|---|---|
| Hymenolepis diminuta | Active | 1 mg/ml | Mortality in 3.4 ± 0.66 h | nih.gov |
| Caenorhabditis elegans | Active | 100 and 500 ppm | Strong activity | nih.govresearchgate.net |
| Syphacia obvelata | Active | 1.00 mg/ml (in vitro) | Mortality in 2.30 ± 0.03 h | nih.gov |
| Syphacia obvelata | Active | 10.00 mg/kg (in vivo) | 84.08% reduction in worm count | nih.gov |
Anti-atherosclerotic
This compound has shown potential in preventing and treating atherosclerosis through various mechanisms related to lipid metabolism and inflammation.
Research Findings:
Studies in animal models have demonstrated that this compound can reduce atherosclerotic lesions. plos.orgnih.gov In diabetic apolipoprotein-E gene knockout (ApoE KO) mice, treatment with this compound for 12 weeks reduced atherosclerotic lesions and lowered systolic blood pressure. nih.gov It also improved metabolic parameters by decreasing blood urea (B33335) nitrogen, triglyceride, and total cholesterol levels. nih.gov Another study using BALB/c mice on a high-fat diet found that this compound significantly reduced serum triglyceride, VLDL, and LDL levels while increasing HDL levels. jpathology.com
The anti-atherosclerotic effects of this compound are attributed to several mechanisms. It promotes cholesterol efflux from macrophages by inhibiting the phosphorylation of IκB and p65, which prevents the activation of NF-κB. lktlabs.comresearchgate.net This, in turn, suppresses the expression of miR-33s, leading to increased expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein in cholesterol transport. plos.orgplos.org this compound also inhibits the human acyl-CoA:cholesterol acyltransferase (hACAT) enzymes, which are involved in foam cell formation and cholesterol absorption. d-nb.info Furthermore, it can increase the phosphorylation of endothelial nitric oxide synthase (eNOS) and the synthesis of nitric oxide (NO), which helps to attenuate vascular dysfunction. nih.gov
Table 3: Anti-atherosclerotic Effects of this compound in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Diabetic ApoE KO mice | Reduced atherosclerotic lesions, lowered systolic blood pressure, decreased triglycerides and total cholesterol. | nih.gov |
| BALB/c mice (high-fat diet) | Significantly reduced serum TG, VLDL, and LDL. Increased HDL. Reduced atherogenic index. | jpathology.com |
| apoE−/− mice | Reduced atherosclerotic lesion size. | plos.org |
| High-fat diet-induced obese mice | Decreased total cholesterol and triglycerides. | d-nb.info |
Q & A
Q. What experimental protocols are recommended for assessing betulinic acid’s anticancer activity in vitro?
Standard protocols involve using cancer cell lines (e.g., glioblastoma U87MG, lung carcinoma H460) treated with this compound at gradient concentrations (e.g., 1.25–40 µM) for 24–48 hours. Key assays include:
- MTT/WST-1 assays for viability .
- Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis .
- Western blotting to evaluate apoptosis-related proteins (Bcl-2, Bax, cleaved caspases) . Controls should include untreated cells and solvent-only groups. Dose-response curves and IC50 calculations are critical for reproducibility .
Q. How should researchers ensure safe handling of this compound in laboratory settings?
While this compound is not classified as hazardous under REACH regulations , standard lab safety protocols apply:
- Use personal protective equipment (gloves, lab coats).
- Conduct solubility tests (DMSO is a common solvent).
- Store at –20°C in airtight containers to prevent degradation .
Q. What analytical methods are validated for quantifying this compound purity and concentration?
Q. What are the key molecular targets of this compound in cancer research?
this compound modulates:
- Mitochondrial pathways : Reduces membrane potential and activates intrinsic apoptosis via Bcl-2/Bax imbalance .
- NF-κB signaling : Suppresses nuclear translocation of p65, downregulating survivin and XIAP .
- Cell cycle arrest : Induces G2/M phase arrest in a dose-dependent manner .
Q. How can researchers evaluate this compound’s anti-inflammatory effects mechanistically?
- In vitro models : LPS-stimulated macrophages (e.g., RAW 264.7) to measure TNF-α, IL-6, and COX-2 suppression via ELISA/Western blot .
- NF-κB reporter assays to quantify transcriptional inhibition .
- Molecular docking studies to predict interactions with inflammatory targets (e.g., TLR4) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s apoptotic mechanisms be resolved?
Discrepancies in apoptosis pathways (e.g., caspase-dependent vs. -independent) require:
- Knockout models (e.g., CRISPR-Cas9 for caspase-9) to validate dependency .
- Transcriptomic profiling (RNA-seq) to identify alternative pathways .
- Cross-study comparisons of cell lines (e.g., melanoma vs. glioblastoma) to assess tissue-specific effects .
Q. What strategies optimize this compound synthesis yields for scalable research applications?
- Microbial transformation : Armillaria luteovirens converts betulin to this compound with high stereoselectivity .
- Machine learning : ANN/SVM models predict esterification yields (e.g., 3β-O-phthalic ester synthesis) to reduce trial runs .
- Metabolic engineering : Yeast strains engineered with HFA1/HMG1 genes enhance precursor flux for microbial synthesis .
Q. How should combination therapy studies with this compound be designed to overcome drug resistance?
- Synergy screens : Use Chou-Talalay assays to calculate combination indices (CI <1 indicates synergy) with paclitaxel or doxorubicin .
- Resistance models : Establish paclitaxel-resistant H460 cells to test this compound’s IC50 shifts (e.g., from 50 µM to lower doses) .
- Pharmacokinetic studies : Evaluate bioavailability enhancements via nanoformulations (e.g., liposomes) .
Q. What structural modifications improve this compound’s bioavailability and target specificity?
Q. What translational challenges arise when replicating this compound’s in vitro efficacy in vivo?
- Pharmacokinetics : Poor aqueous solubility limits bioavailability; nanoencapsulation (e.g., PLGA nanoparticles) improves delivery .
- Toxicity profiling : Primary astrocytes show lower sensitivity than cancer cells, but long-term organ toxicity must be assessed .
- Xenograft models : Use immunodeficient mice with subcutaneous tumors (e.g., U87MG) to validate tumor suppression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
